3-Amino-2-methoxyphenol

Description

BenchChem offers high-quality 3-Amino-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

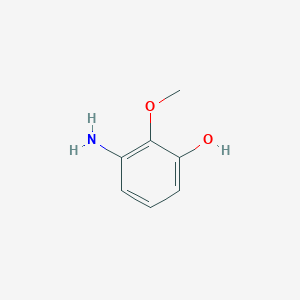

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRKJVRJTVKUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-2-methoxyphenol for Researchers and Drug Development Professionals

Foreword: Navigating the Synthesis of a Key Aromatic Building Block

3-Amino-2-methoxyphenol is a valuable substituted aminophenol that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its unique substitution pattern, featuring adjacent amino, hydroxyl, and methoxy groups, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the most reliable and efficient synthetic pathways to this important intermediate, with a focus on practical, field-proven insights and the underlying chemical principles that govern these transformations. We will delve into the strategic considerations for achieving high regioselectivity, a critical challenge in the synthesis of polysubstituted aromatic compounds.

I. Strategic Overview of the Predominant Synthetic Pathway

The most logical and widely applicable synthetic route to 3-Amino-2-methoxyphenol commences with a commercially available dihydroxybenzene derivative, resorcinol. This multi-step synthesis is predicated on a sequence of selective methylation, regioselective nitration, and subsequent reduction of the nitro group. The initial methylation of resorcinol to 3-methoxyphenol is a well-established procedure. The cornerstone of this synthetic strategy lies in the highly regioselective ortho-nitration of 3-methoxyphenol, which circumvents the formation of undesirable isomers often encountered with direct nitration of other precursors like guaiacol (2-methoxyphenol).

Figure 1: Overall synthetic pathway from resorcinol to 3-amino-2-methoxyphenol.

II. Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Methoxyphenol from Resorcinol

The initial step involves the selective mono-methylation of resorcinol. Dimethyl sulfate is a common and effective methylating agent for this transformation. The reaction is performed under basic conditions to deprotonate one of the phenolic hydroxyl groups, rendering it a more potent nucleophile.

Expertise & Experience: The choice of a biphasic system (e.g., toluene-water) with a phase transfer catalyst can significantly improve the yield and reproducibility of this reaction, especially on a larger scale. The phase transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the dimethyl sulfate resides, thus enhancing the reaction rate.[1]

Experimental Protocol:

-

To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add resorcinol (11.0 g, 0.1 mol), toluene (50 mL), and a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (40 mL).

-

Add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol).

-

Heat the mixture to 40°C with vigorous stirring.

-

Slowly add dimethyl sulfate (12.6 g, 0.1 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 45°C.

-

After the addition is complete, continue stirring at 40°C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 25 mL).

-

Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to afford 3-methoxyphenol.

| Parameter | Value | Reference |

| Starting Material | Resorcinol | [1][2] |

| Reagents | Dimethyl sulfate, NaOH | [1][2] |

| Solvent | Toluene-Water | [1] |

| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | [1] |

| Temperature | 40-45°C | [2] |

| Typical Yield | ~66% | [1] |

| Purity | >96% | [1] |

Step 2: Regioselective Nitration of 3-Methoxyphenol to 3-Methoxy-2-nitrophenol

This step is the most critical for the successful synthesis of the target molecule. The hydroxyl and methoxy groups on the benzene ring are both activating and ortho, para-directing for electrophilic aromatic substitution. Direct nitration with a standard mixed acid (HNO₃/H₂SO₄) would lead to a mixture of isomers, with the 4- and 6-nitro products being significant byproducts, making purification challenging.

Expertise & Experience: To achieve high regioselectivity for the desired 2-nitro isomer, a milder and more selective nitrating agent is required. Cerium(IV) ammonium nitrate (CAN) has proven to be an excellent reagent for the ortho-nitration of phenols.[3][4] The reaction proceeds under mild conditions and demonstrates remarkable selectivity for the position ortho to the hydroxyl group. The mechanism is believed to involve the formation of a phenoxy radical intermediate. The strong mesomeric effect of the methoxy group at the 3-position further activates the C-2 position, directing the nitration to this site despite potential steric hindrance.[4]

Figure 2: Experimental workflow for the regioselective nitration of 3-methoxyphenol.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-methoxyphenol (6.2 g, 0.05 mol) in acetonitrile (100 mL).

-

To this solution, add cerium(IV) ammonium nitrate (30.2 g, 0.055 mol) in portions over 15 minutes while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction's completion by TLC.

-

Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 3-methoxy-2-nitrophenol as a yellow solid.[5]

| Parameter | Value | Reference |

| Starting Material | 3-Methoxyphenol | [3][4] |

| Reagent | Cerium(IV) Ammonium Nitrate (CAN) | [3][4] |

| Solvent | Acetonitrile | [4] |

| Temperature | Room Temperature | [4] |

| Key Advantage | High ortho-selectivity | [3][4] |

| Typical Yield | ~90% | [4] |

Step 3: Reduction of 3-Methoxy-2-nitrophenol to 3-Amino-2-methoxyphenol

The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation, with catalytic hydrogenation being a clean and high-yielding option.

Expertise & Experience: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and reliable method for the reduction of aromatic nitro groups.[6] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure. The choice of solvent is important; alcohols like ethanol or methanol are commonly used as they readily dissolve the starting material and are compatible with the reaction conditions. Alternatively, for smaller scale or when hydrogenation equipment is not available, chemical reduction using reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in an acidic medium can be employed.

Experimental Protocol (Catalytic Hydrogenation):

-

To a hydrogenation vessel, add 3-methoxy-2-nitrophenol (5.1 g, 0.03 mol) and ethanol (100 mL).

-

Carefully add 10% palladium on carbon (0.5 g, ~10 wt%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-methoxyphenol.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

| Parameter | Value | Reference |

| Starting Material | 3-Methoxy-2-nitrophenol | [3] |

| Method | Catalytic Hydrogenation | [6] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [6] |

| Hydrogen Source | H₂ gas | [6] |

| Solvent | Ethanol or Methanol | [7] |

| Pressure | ~50 psi | [6] |

| Temperature | Room Temperature | [6] |

| Typical Yield | >90% | [6] |

III. Characterization of 3-Amino-2-methoxyphenol

Proper characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the aromatic protons, the amine protons (which may be broad and exchangeable), and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-substitution pattern. The methoxy group protons typically appear as a singlet around 3.8 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The chemical shift of the methoxy carbon is expected around 56 ppm.[8]

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), and C-O stretches.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 3-Amino-2-methoxyphenol (C₇H₉NO₂: 139.15 g/mol ).

IV. Alternative Synthetic Approaches

While the pathway detailed above is the most robust, it is worth noting other potential, albeit less common, synthetic strategies.

-

Demethylation of 2,3-Dimethoxyaniline: In principle, selective demethylation of the 2-methoxy group of 2,3-dimethoxyaniline could yield the desired product. However, achieving selective demethylation in the presence of another methoxy group and an amino group can be challenging and may require specialized reagents and conditions.

-

Synthesis from Vanillin Intermediates: Vanillin, a readily available natural product, can be a starting point for various substituted aromatic compounds. A multi-step synthesis involving modification of the aldehyde and formyl groups, followed by nitration and reduction, could potentially lead to 3-amino-2-methoxyphenol, though this route is likely to be more complex than the one presented.

V. Conclusion

The synthesis of 3-Amino-2-methoxyphenol is most effectively and selectively achieved through a three-step sequence starting from resorcinol. The key to this successful synthesis is the regioselective ortho-nitration of the intermediate 3-methoxyphenol using cerium(IV) ammonium nitrate, which provides the desired 3-methoxy-2-nitrophenol in high yield. Subsequent reduction of the nitro group via catalytic hydrogenation offers a clean and efficient route to the final product. This guide provides the necessary detailed protocols and mechanistic understanding for researchers and drug development professionals to confidently synthesize this valuable building block for their applications.

VI. References

-

ARKAT USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC, 2003(xv), 124-133. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-methyl-2-nitrophenol. Retrieved from [Link]

-

Agrawal, P. K. (2012). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 7(10), 1363-1366.

-

Google Patents. (n.d.). CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol. Retrieved from

-

RSC Publishing. (2013). A novel protecting group methodology for syntheses using nitroxides. Chemical Communications, 49(83), 9573-9575.

-

Vietnam Journals Online. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Hong Duc University Journal of Science, E8(13), 84-91.

-

MySkinRecipes. (n.d.). 3-Methoxy-2-nitrophenol. Retrieved from [Link]

-

Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol. Retrieved from

-

Google Patents. (n.d.). DE2930754C2 - Process for the preparation of p-aminophenol. Retrieved from

-

ResearchGate. (2006). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Google Patents. (n.d.). EP0041837B1 - Process for the purification of p-aminophenol. Retrieved from

-

ACS Publications. (2022). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Applied Materials & Interfaces, 14(25), 28869–28878.

-

Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Retrieved from

-

ACS Publications. (2020). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research, 59(46), 20359–20367.

-

PubChem. (n.d.). Guaiacol. Retrieved from [Link]

-

ResearchGate. (2023). Proposed mechanism for the catalytic hydrogenation of nitrophenol mediated by a CuO nanoparticle catalyst. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

-

RSC Publishing. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(8), 2633-2640.

Sources

- 1. erepo.uef.fi [erepo.uef.fi]

- 2. youtube.com [youtube.com]

- 3. 3-Methoxy-2-nitrophenol | 3114-61-2 | Benchchem [benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 3-Methoxy-2-nitrophenol [myskinrecipes.com]

- 6. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]

- 7. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

3-Amino-2-methoxyphenol chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the strategic placement of functional groups on an aromatic ring can profoundly influence a molecule's biological activity and physical characteristics. 3-Amino-2-methoxyphenol, a distinct aromatic compound, presents a compelling scaffold for innovation. Its inherent structural features—a hydroxyl group, an amino moiety, and a methoxy group in a specific ortho- and meta-arrangement—offer a rich platform for chemical modification and exploration. This guide provides a comprehensive overview of the known chemical and physical properties of 3-Amino-2-methoxyphenol, delves into its reactivity and potential synthetic pathways, and explores its relevance in the broader context of drug discovery and materials science. While experimental data for this specific isomer is emerging, this document consolidates the available information and draws logical inferences from closely related analogues to provide a holistic technical perspective.

Chemical and Physical Properties: A Quantitative Overview

The fundamental chemical and physical properties of a compound are critical for its application in research and development. For 3-Amino-2-methoxyphenol (CAS No. 125708-66-9), a combination of supplier data and computational predictions provides the following profile. It is important to note that experimental values for some properties, such as melting and boiling points, are not yet widely reported in the literature for this specific isomer.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₉NO₂ | , |

| Molecular Weight | 139.15 g/mol | , |

| Appearance | Solid (Physical form) | |

| Purity | Typically >95-98% | , , |

| XLogP3 (Computed) | 0.9 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 55.5 Ų | |

| Storage Conditions | Store at 2-8°C, protected from light, in a dry and sealed environment. | , |

Synthesis and Reactivity: A Strategic Perspective

While a specific, detailed experimental protocol for the synthesis of 3-Amino-2-methoxyphenol (CAS 125708-66-9) is not explicitly detailed in the searched literature, a logical synthetic approach can be inferred from standard organic chemistry principles for the synthesis of substituted aminophenols. A common strategy involves the nitration of a corresponding methoxyphenol followed by the reduction of the nitro group.

Caption: A plausible synthetic route to 3-Amino-2-methoxyphenol.

The reactivity of 3-Amino-2-methoxyphenol is dictated by its three functional groups:

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated to form ethers and esters, respectively.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and hydroxyl groups. The methoxy group also influences the regioselectivity of such reactions.

Potential Applications and Biological Relevance

While specific biological activities for 3-Amino-2-methoxyphenol are not extensively documented, the broader class of methoxyphenols and aminophenols are known for their diverse biological effects, suggesting potential avenues of investigation for this compound.

1. Antioxidant and Anti-inflammatory Properties: Methoxyphenols are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[1] This activity is crucial in mitigating oxidative stress, a key factor in numerous pathological conditions. The presence of both a hydroxyl and an amino group on the aromatic ring of 3-Amino-2-methoxyphenol could potentially enhance this antioxidant capacity. Furthermore, some methoxyphenols have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX)[2].

2. Building Block in Drug Discovery: The structural motif of 3-Amino-2-methoxyphenol makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.[3] The functional groups present allow for its incorporation into heterocyclic ring systems, which are prevalent in many approved drugs.[3] The broader class of aminophenol derivatives are used as intermediates in the synthesis of pharmaceuticals.

3. Materials Science: Patents citing 3-Amino-2-methoxyphenol suggest its utility in the formulation of epoxy resins and as a component in methods to prevent polymer-scale formation.[4] The amino and hydroxyl groups can participate in polymerization reactions, making it a candidate for the development of novel polymers with specific properties.

Caption: Potential applications of 3-Amino-2-methoxyphenol.

Safety and Handling

Based on safety data for related compounds, 3-Amino-2-methoxyphenol should be handled with care in a laboratory setting. The following general precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion and Future Directions

3-Amino-2-methoxyphenol is a compound with significant potential stemming from its unique substitution pattern. While a comprehensive experimental characterization is still needed in the public domain, the available data and the known properties of related compounds suggest its utility as a versatile building block in both medicinal chemistry and materials science. Future research should focus on elucidating its precise physical properties, developing and optimizing its synthetic routes, and exploring its biological activity profile. As our understanding of this molecule grows, so too will the opportunities for its application in developing novel therapeutics and advanced materials.

References

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 467-473.

-

MDPI. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available at: [Link]

-

PubMed Central. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Available at: [Link]

Sources

- 1. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 125708-66-9|3-Amino-2-methoxyphenol: In Stock [parkwayscientific.com]

An In-Depth Technical Guide to 3-Amino-2-methoxyphenol: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Amino-2-methoxyphenol, a versatile substituted phenol derivative. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthetic pathways, reactivity, and its emerging role as a valuable building block in the creation of complex therapeutic agents.

Core Molecular and Physical Properties

3-Amino-2-methoxyphenol is an aromatic organic compound featuring three key functional groups on a benzene ring: a hydroxyl group (-OH), an amino group (-NH₂), and a methoxy group (-OCH₃). The specific arrangement of these groups dictates its chemical behavior and utility as a synthetic intermediate.

The foundational properties of 3-Amino-2-methoxyphenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 125708-66-9 | |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| InChI Key | VTRKJVRJTVKUIA-UHFFFAOYSA-N |

Synthesis and Spectroscopic Characterization

The synthesis of substituted aminophenols often involves the reduction of a corresponding nitrophenol, a robust and widely utilized transformation in organic chemistry. A common and effective method for preparing 3-Amino-2-methoxyphenol is the catalytic hydrogenation of 2-methoxy-3-nitrophenol.

General Synthetic Protocol: Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis of aminophenols via nitro group reduction, a method applicable to the synthesis of 3-Amino-2-methoxyphenol from its nitro-precursor.[2][3]

Step-by-Step Methodology:

-

Dissolution: The starting material, 2-methoxy-3-nitrophenol, is dissolved in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a reaction vessel.[2][3]

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution under an inert atmosphere (e.g., Argon or Nitrogen).[2]

-

Hydrogenation: The reaction vessel is evacuated and purged with hydrogen gas (H₂). The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 40-50 psi) at room temperature.[2]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.[3]

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 3-Amino-2-methoxyphenol.[2][3]

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., isopropyl alcohol) to afford the final product with high purity.[3]

Caption: Role as a versatile intermediate in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.

-

Hazard Identification: 3-Amino-2-methoxyphenol is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). * Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [4][5]Work should be conducted in a well-ventilated area or a chemical fume hood. [6][7]Avoid breathing dust. [4][7]* First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. [4] * Skin: Wash off with soap and plenty of water. [4] * Ingestion: If swallowed, call a poison control center or doctor. [4] * Inhalation: Move the person to fresh air. [4]* Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place. [6]It is recommended to keep it in a dark place, under an inert atmosphere, and at room temperature or refrigerated (4°C) to maintain its stability and prevent degradation.

-

Conclusion

3-Amino-2-methoxyphenol is a synthetically valuable building block with significant potential in the field of drug discovery. Its well-defined chemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting point for the development of complex molecular architectures. For medicinal chemists and researchers, this compound offers a reliable scaffold for creating novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. A thorough understanding of its chemistry and safe handling practices is paramount to leveraging its full potential in the laboratory.

References

-

3-METHOXYPHENOL | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved January 28, 2026, from [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 279-286. Retrieved January 28, 2026, from [Link]

-

D'Mello, A. A., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Scientific Reports, 9(1), 17565. Retrieved January 28, 2026, from [Link]

-

3-Methoxyphenol | C7H8O2 | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. Retrieved January 28, 2026, from [Link]

-

File:3-methoxyphenol NMR.jpg - Wikimedia Commons. (2017, August 19). Wikimedia Commons. Retrieved January 28, 2026, from [Link]

-

Synthesis of 2-amino-4-methoxyphenol - PrepChem.com. (n.d.). PrepChem. Retrieved January 28, 2026, from [Link]

-

Safety Data Sheet: 2-Methoxyphenol. (n.d.). Carl Roth. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (2017, July 7). YouTube. Retrieved January 28, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 28, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Amino-2-methoxyphenol in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-2-methoxyphenol, a key chemical intermediate in various synthetic applications. While direct quantitative solubility data for this specific compound is not extensively available in public literature, this guide synthesizes information on structurally similar compounds, theoretical solubility principles, and robust experimental methodologies to empower researchers in their formulation and development efforts. By understanding the physicochemical properties of 3-Amino-2-methoxyphenol and applying the detailed protocols herein, scientists can effectively determine its solubility in a range of solvent systems, a critical parameter for reaction optimization, purification, and formulation in the pharmaceutical and chemical industries.

Introduction: Understanding the Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property in chemical and pharmaceutical sciences.[1] For a compound like 3-Amino-2-methoxyphenol, understanding its solubility profile is paramount for:

-

Reaction Kinetics and Optimization: Ensuring the compound is sufficiently dissolved in the reaction medium is crucial for achieving optimal reaction rates and yields.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the effective purification of compounds through crystallization.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of a suitable delivery vehicle.

-

Analytical Method Development: Proper solvent selection is essential for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

This guide will delve into the factors influencing the solubility of 3-Amino-2-methoxyphenol, provide insights based on related molecules, and offer detailed experimental protocols for its empirical determination.

Physicochemical Properties of 3-Amino-2-methoxyphenol and Related Compounds

Direct, experimentally determined physicochemical data for 3-Amino-2-methoxyphenol is sparse. However, by examining its isomers and structurally related compounds, we can infer its likely properties.

2.1. 3-Amino-2-methoxyphenol (CAS: 125708-66-9)

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

-

Structure: The molecule contains a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and a hydroxyl (-OH) group. These functional groups are key to its solubility behavior. The presence of both hydrogen bond donors (-OH, -NH₂) and a hydrogen bond acceptor (-OCH₃) suggests potential for interaction with a variety of solvents.

2.2. Insights from Structurally Similar Compounds

To approximate the solubility behavior of 3-Amino-2-methoxyphenol, we can analyze data from its isomer, 5-Amino-2-methoxyphenol, and a related compound, 3-Methoxyphenol.

| Property | 5-Amino-2-methoxyphenol | 3-Methoxyphenol | Inferred Properties for 3-Amino-2-methoxyphenol |

| CAS Number | 1687-53-2[2] | 150-19-6[3][4] | 125708-66-9[5] |

| Molecular Formula | C₇H₉NO₂[2] | C₇H₈O₂[3][4] | C₇H₉NO₂[5] |

| Molecular Weight | 139.15 g/mol [2] | 124.14 g/mol [3][4] | 139.15 g/mol [5] |

| Appearance | Grey-brown to dark brown crystalline powder[2] | Clear, colorless to red-brown liquid[3] | Likely a solid at room temperature |

| Melting Point | 125-127 °C[2] | -17 °C[3] | Expected to be a solid with a defined melting point |

| Water Solubility | Slightly soluble[2] | Soluble in alcohol and ether[3] | Expected to have limited solubility in water and higher solubility in polar organic solvents. |

| XLogP3 | 0.8[2] | 1.6[4] | The XLogP3 value suggests a degree of lipophilicity. |

Interpretation of Physicochemical Properties:

The presence of the polar amino and hydroxyl groups on the benzene ring suggests that 3-Amino-2-methoxyphenol will exhibit some solubility in polar solvents through hydrogen bonding. The methoxy group adds some lipophilic character. The general principle of "like dissolves like" is a useful starting point for predicting solubility. The amino group also introduces basicity, meaning its solubility will be pH-dependent, with increased solubility in acidic solutions due to the formation of the more polar ammonium salt.[6]

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a dynamic equilibrium process involving the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.[1] The overall free energy change of this process determines the solubility.

Key Factors Influencing Solubility:

-

Solute-Solvent Interactions: The nature and strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and solvent are critical. For 3-Amino-2-methoxyphenol, hydrogen bonding with protic solvents (e.g., water, alcohols) and polar interactions with aprotic solvents (e.g., DMSO, DMF) will be significant.

-

Crystal Lattice Energy: For a solid solute, the energy required to break the crystal lattice structure must be overcome by the energy released upon solvation. A higher melting point often correlates with higher lattice energy and lower solubility.

-

pH of the Medium: As an amino-substituted phenol, 3-Amino-2-methoxyphenol is an amphoteric molecule. The amino group is basic, while the phenolic hydroxyl group is weakly acidic. Therefore, its solubility will be significantly influenced by the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, forming a more water-soluble cationic species. In strongly basic solutions, the phenolic proton can be removed, forming a more water-soluble anionic species.[6]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids dissolving in liquids, the process is endothermic, and solubility increases with temperature. However, this is not universally true and must be determined experimentally.

Experimental Determination of Solubility: A Practical Guide

Given the lack of readily available data, experimental determination of the solubility of 3-Amino-2-methoxyphenol is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7][8]

4.1. The Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period until the concentration of the dissolved solute in the supernatant remains constant.[7]

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 3-Amino-2-methoxyphenol into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a precise volume of the desired solvent to each vial. A range of solvents should be tested, including:

-

Polar Protic: Purified Water, Ethanol, Methanol, Isopropanol.

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile.

-

Nonpolar: Toluene, Hexane, Dichloromethane.

-

Aqueous Buffers: A range of pH buffers (e.g., pH 2, 4, 7, 9, 12) to assess pH-dependent solubility.[9]

-

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).[9]

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[9] It is crucial to establish that equilibrium has been achieved by taking samples at different time points and confirming that the concentration is no longer changing.[7]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the samples to pellet the excess solid.

-

Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm) that does not adsorb the compound.

-

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Analyze the concentration of 3-Amino-2-methoxyphenol in the diluted filtrate using a validated analytical method, such as:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore. A calibration curve of known concentrations must be prepared.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity. A calibration curve is required.

-

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: A flowchart illustrating the key steps of the shake-flask method for determining equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Example Solubility Data Table:

| Solvent/Medium | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | Polar Protic | 25 | [Experimental Value] |

| pH 2.0 Buffer | Aqueous | 25 | [Experimental Value] |

| pH 7.0 Buffer | Aqueous | 25 | [Experimental Value] |

| pH 10.0 Buffer | Aqueous | 25 | [Experimental Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] |

| Methanol | Polar Protic | 25 | [Experimental Value] |

| DMSO | Polar Aprotic | 25 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] |

| Dichloromethane | Nonpolar | 25 | [Experimental Value] |

| Hexane | Nonpolar | 25 | [Experimental Value] |

Interpreting the Results:

-

High solubility in polar protic solvents (water, ethanol, methanol) would confirm the dominant role of hydrogen bonding interactions with the -OH and -NH₂ groups.

-

pH-dependent solubility in aqueous buffers will highlight the amphoteric nature of the molecule. Higher solubility at low pH indicates the formation of the protonated amine, while increased solubility at high pH would be due to the deprotonation of the phenolic hydroxyl group.

-

Solubility in polar aprotic solvents (DMSO, Acetonitrile) suggests the importance of dipole-dipole interactions.

-

Low solubility in nonpolar solvents (hexane, toluene) would be expected due to the polar nature of 3-Amino-2-methoxyphenol.

Logical Relationship between Molecular Structure and Solubility:

Caption: The influence of functional groups on the solubility of 3-Amino-2-methoxyphenol.

Conclusion and Future Perspectives

While a comprehensive public database on the solubility of 3-Amino-2-methoxyphenol is yet to be established, this guide provides a robust framework for researchers to understand and experimentally determine this crucial parameter. By leveraging knowledge of its molecular structure and the properties of related compounds, and by employing standardized methodologies like the shake-flask method, scientists can generate reliable solubility data. This information is indispensable for the efficient design of synthetic routes, purification strategies, and, where applicable, the development of effective pharmaceutical formulations. Further studies to quantitatively determine the solubility of 3-Amino-2-methoxyphenol in a wider array of solvents and at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- Vertex AI Search. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- Chem-Impex. (n.d.). 3-Methoxyphenol.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Wiley Online Library. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Echemi. (n.d.). 5-Amino-2-methoxyphenol.

- Sigma-Aldrich. (n.d.). 3-Methoxyphenol.

- Sigma-Aldrich. (n.d.). 3-Amino-2-methylphenol.

- ChemicalBook. (2025, October 29). 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL.

- PubChem. (n.d.). 3-Methoxyphenol.

- MedchemExpress.com. (n.d.). 3-Methoxyphenol.

- BLD Pharm. (n.d.). 3-Amino-2-methoxyphenol.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 125708-66-9|3-Amino-2-methoxyphenol|BLD Pharm [bldpharm.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

An In-Depth Technical Guide to the Spectral Characteristics of 3-Amino-2-methoxyphenol

This technical guide provides a detailed analysis of the predicted spectral data for 3-Amino-2-methoxyphenol, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms and comparative analysis with structurally related isomers to offer a comprehensive understanding of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach, grounded in established spectroscopic principles, serves as a robust resource for the identification and characterization of this molecule.

Molecular Structure and Overview

3-Amino-2-methoxyphenol (CAS No. 125708-66-9) is an aromatic compound with the molecular formula C₇H₉NO₂. Its structure features a phenol ring substituted with an amino group at the C3 position and a methoxy group at the C2 position. The interplay of these functional groups—the electron-donating amino and methoxy groups and the hydroxyl group—creates a unique electronic environment that profoundly influences its spectroscopic properties. Understanding these properties is paramount for its unambiguous identification in complex reaction mixtures and for quality control in synthetic processes.

Figure 1: Chemical structure of 3-Amino-2-methoxyphenol with numbered carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental data, the following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Amino-2-methoxyphenol. These predictions are based on highly reliable algorithms that consider the chemical environment of each nucleus.[1][2][3]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Amino-2-methoxyphenol is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, the amino protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-2-methoxyphenol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~5.0-6.0 | Singlet (broad) | 1H |

| Ar-H4 | ~6.65 | Doublet of doublets | 1H |

| Ar-H5 | ~6.75 | Triplet | 1H |

| Ar-H6 | ~6.50 | Doublet of doublets | 1H |

| -NH₂ | ~3.5-4.5 | Singlet (broad) | 2H |

| -OCH₃ | ~3.85 | Singlet | 3H |

Disclaimer: Predicted values are generated using standard algorithms and may vary from experimental results.

Interpretation:

-

Aromatic Protons (H4, H5, H6): These protons appear in the aromatic region of the spectrum. The electron-donating amino and methoxy groups are expected to shield the aromatic protons, causing them to resonate at relatively upfield chemical shifts compared to benzene (7.34 ppm). The H5 proton, being situated between two other protons, is predicted to appear as a triplet. The H4 and H6 protons will likely be doublet of doublets due to coupling with their two non-equivalent neighbors.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet around 3.85 ppm, a characteristic region for methoxy groups on an aromatic ring.[4]

-

Amino Protons (-NH₂): The two protons of the primary amine are expected to produce a broad singlet in the range of 3.5-4.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton will also likely appear as a broad singlet, typically in the 5.0-6.0 ppm range, although its exact position can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Figure 2: Predicted ¹H NMR coupling relationships for 3-Amino-2-methoxyphenol.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in 3-Amino-2-methoxyphenol. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-2-methoxyphenol

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~145 |

| C2 | ~140 |

| C3 | ~120 |

| C4 | ~115 |

| C5 | ~125 |

| C6 | ~110 |

| -OCH₃ | ~56 |

Disclaimer: Predicted values are generated using standard algorithms and may vary from experimental results.

Interpretation:

-

Aromatic Carbons (C1-C6): The carbons directly attached to the oxygen atoms (C1 and C2) are expected to be the most downfield in the aromatic region due to the deshielding effect of oxygen. The carbons ortho and para to the strongly electron-donating amino and hydroxyl groups will be shielded and appear at more upfield positions.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to resonate around 56 ppm, which is a typical chemical shift for methoxy carbons attached to an aromatic ring.[5]

Figure 3: Predicted ¹³C NMR chemical shift assignments for 3-Amino-2-methoxyphenol.

Comparative Analysis with Isomers

To lend further credence to the predicted values, it is instructive to compare them with the experimental data of a structurally similar compound. For instance, the experimental ¹H NMR data for 3-methoxyphenol shows aromatic protons in the range of 6.41-7.13 ppm and a methoxy singlet at 3.77 ppm.[6] The addition of an amino group at the C3 position in our target molecule is expected to cause further shielding of the aromatic protons, consistent with our predicted values.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-2-methoxyphenol will be characterized by absorption bands corresponding to its various functional groups.

Table 3: Predicted Major IR Absorption Bands for 3-Amino-2-methoxyphenol

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium, Sharp (two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=C (Aromatic) | Ring Stretching | 1500-1600 | Medium-Strong |

| N-H (Amine) | Bending (Scissoring) | 1590-1650 | Medium |

| C-O (Phenol) | Stretching | 1200-1260 | Strong |

| C-O (Ether) | Asymmetric Stretching | 1200-1275 | Strong |

| C-N (Amine) | Stretching | 1250-1335 | Medium-Strong |

Interpretation:

The most prominent features of the IR spectrum will be the broad O-H stretching band of the phenol and the two sharp N-H stretching bands of the primary amine in the high-frequency region. The presence of both of these is a strong indicator of the molecule's primary structural features. The aromatic C=C stretching bands and the strong C-O stretching bands will further confirm the phenolic and ether functionalities.

Mass Spectrometry (MS)

In mass spectrometry, 3-Amino-2-methoxyphenol is expected to show a clear molecular ion peak in its mass spectrum, corresponding to its molecular weight of 139.15 g/mol .

Predicted Fragmentation Pattern:

The fragmentation of 3-Amino-2-methoxyphenol under electron ionization (EI) would likely proceed through several key pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment ion at m/z 124.

-

Loss of carbon monoxide (CO): Phenolic compounds can undergo rearrangement and lose CO, which would result in a fragment at m/z 111.

-

Formation of a stable benzylic-type cation: Cleavage of the C-N or C-O bonds could lead to various resonance-stabilized cationic fragments.

Figure 4: Predicted major fragmentation pathways for 3-Amino-2-methoxyphenol.

Experimental Protocols

To acquire the spectral data discussed in this guide, the following experimental protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-methoxyphenol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (-OH and -NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of these protons, leading to sharper signals.

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

-

Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Technique: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

-

Ionization Energy: Standard 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

GC-MS Conditions (if used):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: A ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure proper elution and separation.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral characteristics of 3-Amino-2-methoxyphenol. By combining theoretical predictions with comparative data from related isomers, we have constructed a detailed spectral profile that will be invaluable for the identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a clear roadmap for obtaining empirical data, which will ultimately serve to validate and refine the predictions made herein.

References

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. [Link]

-

ResearchGate. Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. [Link]

-

SIELC Technologies. 5-Amino-2-methoxyphenol. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. 13 C NMR spectrum of compound 5. [Link]

-

ATB. 4-[(E)-(Benzylimino)methyl]-2-methoxyphenol | C15H15NO2 | MD Topology | NMR | X-Ray. [Link]

-

ResearchGate. ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

YouTube. How To Work Up 13C NMR spectra in MNova - Similar to lab packet.. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

Yeast Metabolome Database. 2-methoxyphenol (YMDB01430). [Link]

-

National Center for Biotechnology Information. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Publications. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

Potential biological activities of 3-Amino-2-methoxyphenol

An In-Depth Technical Guide to the Potential Biological Activities of 3-Amino-2-methoxyphenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

3-Amino-2-methoxyphenol is a member of the methoxyphenol class of compounds, a group increasingly recognized for a diverse range of biological activities. While direct research on this specific isomer is nascent, a comprehensive analysis of structurally related compounds provides a strong predictive framework for its potential therapeutic applications. This guide synthesizes existing data on analogous methoxyphenols to explore the probable antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of 3-Amino-2-methoxyphenol. We will delve into the mechanistic underpinnings of these potential activities, provide validated experimental protocols for their investigation, and outline future research trajectories. This document serves as a foundational resource for scientists seeking to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Rationale

Phenolic compounds are a cornerstone of medicinal chemistry, with their hydroxylated aromatic ring structure providing a scaffold for a multitude of biological interactions. The addition of a methoxy group (-OCH₃) and an amino group (-NH₂) to the phenol core, as in 3-Amino-2-methoxyphenol, significantly alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity. These modifications are not trivial; they can profoundly influence pharmacokinetic profiles and target-binding affinities, often enhancing or specifying the compound's biological effects.

Methoxyphenols are found in nature and have been synthesized for various applications, from serving as intermediates in the synthesis of pharmaceuticals like analgesics to their use as antioxidants in food preservation.[1] The broader family of aminophenols is also crucial in industrial and pharmaceutical contexts. The unique combination of these functional groups in 3-Amino-2-methoxyphenol suggests a molecule with multifaceted potential, warranting a thorough investigation into its bioactivity. This guide will systematically explore this potential, grounded in the established activities of its chemical relatives.

Potential Antioxidant and Neuroprotective Effects

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Phenolic compounds are renowned for their antioxidant capabilities, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

While direct studies on 3-Amino-2-methoxyphenol are limited, compelling evidence from a close structural isomer, 2-Amino-3-methoxyphenol, demonstrates a significant reduction in markers of oxidative stress in neuronal cell cultures, coupled with enhanced cell viability under stress conditions.[2] This strongly suggests that the aminomethoxyphenol scaffold is conducive to mitigating oxidative damage. The antioxidant activity of various 2-methoxyphenols has been well-documented through methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay.[3][4]

Causality of Action: The antioxidant mechanism is rooted in the stability of the resulting phenoxyl radical after hydrogen donation. The electron-donating nature of both the amino and methoxy groups can further stabilize this radical through resonance, making the parent molecule a more potent antioxidant.

Diagram: Mechanism of Radical Scavenging

Caption: Phenolic compounds neutralize free radicals by donating a hydrogen atom.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for assessing the in vitro antioxidant capacity of 3-Amino-2-methoxyphenol.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of 3-Amino-2-methoxyphenol in methanol (e.g., 1 mg/mL). Create a dilution series (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Ascorbic acid or Trolox should be used as a positive control and prepared similarly.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the test compound, control, or methanol (as a blank).

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Predicted Anti-inflammatory Activity

Inflammation is a critical immune response that, when dysregulated, contributes to the pathogenesis of chronic conditions. A key target in anti-inflammatory drug discovery is the inhibition of pro-inflammatory enzymes and cytokines, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[5]

Studies on various methoxyphenols have demonstrated significant anti-inflammatory properties.[3] For instance, combinations of synthetic phenolic antioxidants like BHA (2-tert-butyl-4-methoxyphenol) and BHT have been shown to potently inhibit the expression of COX-2 and TNF-α genes in macrophage cell lines stimulated with lipopolysaccharide (LPS).[6][7] This inhibition is often linked to the modulation of upstream signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammatory gene expression. Given these precedents, it is highly probable that 3-Amino-2-methoxyphenol will exhibit similar anti-inflammatory effects.

Causality of Action: The anti-inflammatory effects of phenolic compounds are often attributed to their ability to interfere with intracellular signaling cascades. Their antioxidant properties can quench ROS that act as second messengers in inflammatory signaling. Furthermore, they may directly interact with key enzymes or transcription factors, such as NF-κB, preventing their activation and the subsequent transcription of inflammatory genes.

Diagram: Simplified Inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by 3-Amino-2-methoxyphenol.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide, a key inflammatory mediator.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various non-toxic concentrations of 3-Amino-2-methoxyphenol (determined beforehand by a cytotoxicity assay like MTT) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only control.

-

Anticipated Antimicrobial Properties

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Natural methoxyphenol compounds are known for their broad-spectrum antimicrobial activity.[8] For example, eugenol, capsaicin, and vanillin are effective against common foodborne pathogens and spoilage bacteria.[9]

Of particular relevance is the finding that 3-Amino-5-methoxyphenol, another close isomer, is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The proposed mechanism for this isomer is the inhibition of protein synthesis by binding to the active site of bacterial ribosomes.[10] This specific mechanistic insight provides a strong hypothesis that 3-Amino-2-methoxyphenol could function as a bacterial protein synthesis inhibitor.

Causality of Action: The antimicrobial action of phenols often involves disrupting the bacterial cell membrane's integrity, leading to the leakage of intracellular contents. Alternatively, as suggested for its isomer, it may involve more specific intracellular targets like the ribosome, inhibiting essential processes such as protein synthesis and leading to cell death.[10]

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay

Caption: Viable cells convert yellow MTT to purple formazan for quantification.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Plating:

-

Seed cancer cells (e.g., MDA-MB-231 breast cancer or U-87 glioblastoma) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 3-Amino-2-methoxyphenol.

-

Incubate for 48 or 72 hours.

-

-

MTT Addition:

-

Remove the treatment media and add 100 µL of fresh media plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Reading:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes.

-

Measure the absorbance at 570 nm.

-

-

Analysis:

-

Calculate cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value, the concentration that reduces cell viability by 50%.

-

Synthesis, Properties, and Future Directions

The synthesis of aminomethoxyphenols is achievable through established organic chemistry routes. For example, the related 4-Amino-3-methoxyphenol can be synthesized from 3-methoxyphenol via a diazo coupling reaction followed by reduction. [11]The accessibility of starting materials makes 3-Amino-2-methoxyphenol a viable candidate for medicinal chemistry programs.

Table: Chemical Properties of 3-Amino-2-methoxyphenol

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| CAS Number | 40925-69-7 | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Room temperature, inert atmosphere, dark place |

Future Research & Conclusion

The evidence compiled from structurally analogous compounds paints a compelling picture of 3-Amino-2-methoxyphenol as a molecule with significant therapeutic potential. However, this potential is currently predictive and requires direct experimental validation.

The critical next steps for the research community are:

-

Direct Bioactivity Screening: Systematically perform the antioxidant, anti-inflammatory, antimicrobial, and anticancer assays described in this guide to confirm and quantify the predicted activities.

-

Mechanism of Action Studies: Elucidate the specific molecular targets and signaling pathways modulated by the compound for its most potent activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives to optimize potency and selectivity and to understand the roles of the amino and methoxy groups.

-

Pharmacokinetic Profiling: Conduct in vitro ADME (absorption, distribution, metabolism, excretion) and in vivo pharmacokinetic studies to assess its drug-likeness. [12][13] In conclusion, 3-Amino-2-methoxyphenol stands as a high-potential, yet underexplored, chemical entity. This guide provides the foundational knowledge and experimental framework necessary for researchers to rigorously investigate its biological activities and pave the way for its potential development as a novel therapeutic agent.

References

-

Loizzo, M. R., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. Retrieved from [Link]

-

MDPI. (2022). Antioxidant, Anti-Inflammatory, and Analgesic Properties of Chemically Characterized Polyphenol-Rich Extract from Withania adpressa Coss. ex Batt. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenol | C7H8O2. Retrieved from [Link]

-

MDPI. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. MDPI. Retrieved from [Link]

-

PubMed. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed. Retrieved from [Link]

-

PubMed. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. Retrieved from [Link]

-

PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. Retrieved from [Link]

-

ResearchGate. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Retrieved from [Link]

-

PubMed Central. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PubMed Central. Retrieved from [Link]

-

Research Square. (2023). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Research Square. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

-

ResearchGate. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. Retrieved from [Link]

-

In Vivo. (n.d.). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory Effects of Dietary Polyphenols through Inhibitory Activity against Metalloproteinases. MDPI. Retrieved from [Link]

-

Science.gov. (n.d.). antioxidants bha bht: Topics. Science.gov. Retrieved from [Link]

-

Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. Glen Research. Retrieved from [Link]

-

PubMed. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. PubMed. Retrieved from [Link]

-

TheSynapse. (2024). Creating Novel Amino Acid Nanoparticles with Enhanced Anticancer Activity. TheSynapse. Retrieved from [Link]

-

NIH. (n.d.). Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. NIH. Retrieved from [Link]

-

PubMed Central. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys. PubMed. Retrieved from [Link]

-

PubMed Central. (n.d.). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. PubMed Central. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]

- 12. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatization of 3-Amino-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-2-methoxyphenol scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of compounds with significant biological activities. This guide provides a comprehensive overview of the synthetic pathways to 3-amino-2-methoxyphenol and its derivatives. It delves into the strategic considerations behind synthetic choices, offering detailed, field-proven protocols for key transformations. Furthermore, this document explores the derivatization of the core structure and discusses the structure-activity relationships of the resulting analogues, providing a foundation for the rational design of novel therapeutic agents.

Introduction: The Significance of the 3-Amino-2-methoxyphenol Core